Direct Head-to-Head Comparison: MTSAC Generates a Unique Carbamate Isomerization Flicker Signature Absent in MTSEA
In a gramicidin model system, MTSAC-modified channels (gram''-S-MTSAC) exhibited a distinct pattern of current steps on the time scale of carbamate bond isomerization, a phenomenon entirely absent in channels modified with the conventional reagent MTSEA (gram''-S-MTSEA) [1]. The cis state lifetime was 38 ms and the trans state lifetime was 266 ms, as determined from single-channel recordings of heterodimeric channels bearing a single MTSAC group [1].
| Evidence Dimension | Presence of millisecond-timescale current steps (flicker) in single-channel recordings |
|---|---|
| Target Compound Data | Two discrete current levels observed; cis state lifetime = 38 ms, trans state lifetime = 266 ms |
| Comparator Or Baseline | MTSEA (gram''-S-MTSEA): zero current steps observed; single conductance state only |
| Quantified Difference | Qualitative difference: MTSAC produces a unique binary current signature; MTSEA produces none |
| Conditions | Gramicidin channel in glycerol monooleate lipid bilayer; Axopatch 1D patch clamp; 0.5 M KCl, 10 mM HEPES, pH 7.0 |
Why This Matters
This unique dynamic signature serves as a positive functional confirmation that the probe resides within the ion permeation pathway, a capability that no other commercial MTS reagent provides, directly justifying MTSAC procurement for proximity-mapping experiments.
- [1] Foong, L. Y., You, S., Jaikaran, D. C. J., Zhang, Z., Zunic, V., & Woolley, G. A. (1997). Development of a Novel Thiol Reagent for Probing Ion Channel Structure: Studies in a Model System. Biochemistry, 36(6), 1343–1348. View Source
